Amthamine dihydrobromide

Description

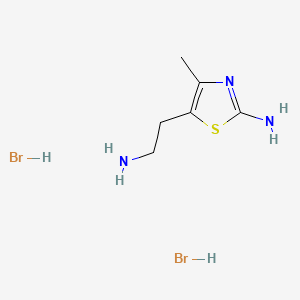

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amthamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its primary mechanism of action involves the activation of the H2 receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of amthamine's activity. Quantitative data on its binding affinities and functional potencies are summarized, and detailed experimental protocols for its characterization are provided.

Introduction

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide, is a crucial pharmacological tool for studying the physiological and pathophysiological roles of the histamine H2 receptor. Its high selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4) makes it an invaluable ligand for dissecting H2 receptor-mediated effects. This guide delves into the core mechanism of action of amthamine, providing detailed information for researchers in pharmacology and drug development.

Receptor Binding Profile and Selectivity

Amthamine exhibits a high affinity and selectivity for the histamine H2 receptor. The following table summarizes the binding affinities (pKi) of amthamine for the human histamine receptor subtypes.

| Receptor Subtype | pKi | Reference |

| H1 Receptor | No significant activity reported | [1][2] |

| H2 Receptor | 5.20 | [3] |

| H3 Receptor | Weak antagonist activity reported | [2] |

| H4 Receptor | 5.30 | [3] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented here is compiled from publicly available databases and may vary depending on the experimental conditions.

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of amthamine is the activation of the histamine H2 receptor, which canonically couples to the Gs alpha subunit of the heterotrimeric G-protein. However, evidence also suggests alternative signaling pathways.

The Canonical Gs-cAMP Pathway

Upon binding of amthamine, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating a wide range of cellular responses, including the stimulation of gastric acid secretion.[1][2]

Figure 1: Canonical Gs-cAMP signaling pathway activated by amthamine.

Alternative Signaling Pathways

Recent studies have revealed that amthamine-induced H2 receptor activation can also trigger signaling cascades independent of the canonical Gs-cAMP pathway.

There is evidence to suggest that the H2 receptor can also couple to Gq proteins.[4][5] Activation of the Gq pathway by amthamine would lead to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Figure 2: Alternative Gq-PLC signaling pathway activated by amthamine.

Amthamine has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This activation appears to be linked to a crosstalk with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Studies suggest that amthamine-mediated inhibition of the PI3K/Akt/mTOR pathway is necessary for the activation of the Ras/MEK/ERK signaling cascade.[6] This complex interplay has implications for cellular processes such as proliferation.

Figure 3: Crosstalk between PI3K/Akt/mTOR and ERK signaling pathways.

Functional Effects

The activation of H2 receptors by amthamine leads to a variety of physiological responses, primarily related to its high expression in parietal cells of the stomach and in the cardiovascular system.

| Functional Effect | EC50 / pD2 | Experimental Model | Reference |

| Gastric Acid Secretion | ED50 = 0.069 µmol/kg/h | Conscious cats with gastric fistula | [1] |

| ED50 = 11.69 µmol/kg (i.v.) | Anesthetized rats with lumen-perfused stomach | [1] | |

| EC50 = 18.9 µmol/L | Rat isolated gastric fundus | [1] | |

| Cardiac Effects | pD2 = 6.72 | Spontaneously beating guinea-pig atria (increase in sinus rate) | [7] |

| pD2 = 6.17 | Electrically driven guinea-pig papillary muscle (increase in contractility) | [7] | |

| pD2 = 5.38 | Human atrium (increase in contractility) | [8] |

Note: EC50 is the half-maximal effective concentration. ED50 is the half-maximal effective dose. pD2 is the negative logarithm of the EC50.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of amthamine dihydrobromide.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of amthamine for the H2 receptor using the radiolabeled antagonist [³H]-tiotidine.[9][10]

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-tiotidine.

-

Non-specific Ligand: Unlabeled tiotidine (B1662263) (1 µM).

-

Test Compound: Amthamine dihydrobromide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of amthamine, and a fixed concentration of [³H]-tiotidine (typically at or below its Kd). For determination of non-specific binding, a separate set of wells should contain the membrane preparation, [³H]-tiotidine, and a saturating concentration of unlabeled tiotidine.

-

Incubate the plate at 4°C for 40 minutes to reach equilibrium.[9]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amthamine concentration. Determine the IC50 value (the concentration of amthamine that inhibits 50% of the specific binding of [³H]-tiotidine) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 4: General workflow for a radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the ability of amthamine to stimulate the production of cAMP in cells expressing the H2 receptor.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human H2 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Test Compound: Amthamine dihydrobromide.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the H2 receptor-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add serial dilutions of amthamine to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist like amthamine.[11]

Materials:

-

Membrane Preparation: Membranes from cells expressing the H2 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

-

Test Compound: Amthamine dihydrobromide.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Incubation Mixture: In a 96-well plate, combine the membrane preparation, assay buffer, and serial dilutions of amthamine.

-

Initiation of Binding: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

Amthamine dihydrobromide serves as a highly selective and potent agonist for the histamine H2 receptor. Its primary mechanism of action is the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. However, emerging evidence points to a more complex signaling profile involving Gq-PLC and ERK1/2 pathways, as well as crosstalk with other signaling networks. The detailed understanding of amthamine's mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for its continued use as a valuable research tool in the elucidation of H2 receptor function and the development of novel therapeutics targeting this receptor.

References

- 1. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amthamine - Wikipedia [en.wikipedia.org]

- 3. amthamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. G proteins of the Gq family couple the H2 histamine receptor to phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Amthamine Dihydrobromide: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor (H2R). Its remarkable specificity has established it as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H2R in various systems, including gastric acid secretion, cardiovascular function, and immune responses. This technical guide provides an in-depth analysis of the H2R selectivity of amthamine, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Receptor Binding Affinity of Amthamine

The selectivity of amthamine for the histamine H2 receptor is evident from its binding affinity profile across the four histamine receptor subtypes. While amthamine is a potent agonist at the H2 receptor, it exhibits significantly lower affinity or is inactive at the H1, H3, and H4 receptors. The following table summarizes the available quantitative data on the binding affinities (pKi) and functional potencies (pD2/pEC50) of amthamine.

| Receptor Subtype | Ligand | pKi (Binding Affinity) | pD2/pEC50 (Functional Potency) | Species/Tissue | Reference(s) |

| H1 Receptor | Amthamine | Inactive | No activity | Guinea pig aorta | [1] |

| H2 Receptor | Amthamine | 5.2 | 6.17 - 6.72 | Human, Guinea pig atria, Guinea pig papillary muscle | [2][3] |

| H3 Receptor | Amthamine | Weak Antagonist | Weak Antagonist | Not specified | [4][5] |

| H4 Receptor | Amthamine | Data not available | Data not available | Not specified |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), and a higher value indicates a higher binding affinity. pD2/pEC50 is the negative logarithm of the agonist concentration that produces 50% of the maximal response, with a higher value indicating greater potency. While specific Ki values for H1, H3, and H4 receptors are not consistently reported in the literature, the consensus is that amthamine's activity at these subtypes is negligible for most experimental purposes.

Experimental Protocols

Radioligand Binding Assay for Histamine H2 Receptor

This protocol is a representative method for determining the binding affinity of amthamine for the H2 receptor using a radiolabeled antagonist, such as [³H]-tiotidine.

Objective: To determine the inhibitory constant (Ki) of amthamine for the histamine H2 receptor.

Materials:

-

Membrane preparations from cells expressing the histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]-tiotidine (radioligand).

-

Amthamine dihydrobromide (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human or other species' histamine H2 receptor.

-

Assay Setup: In a multi-well plate, add the following in triplicate:

-

A fixed concentration of [³H]-tiotidine (typically at its Kd concentration).

-

Increasing concentrations of unlabeled amthamine.

-

A saturating concentration of a known H2 antagonist (e.g., ranitidine (B14927) or cimetidine) to determine non-specific binding.

-

Assay buffer to the final volume.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each amthamine concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amthamine concentration. Determine the IC50 value (the concentration of amthamine that inhibits 50% of the specific binding of [³H]-tiotidine) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional agonistic activity of amthamine at the H2 receptor by measuring the accumulation of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of amthamine in stimulating cAMP production via the H2 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.

-

Amthamine dihydrobromide.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well plates.

Procedure:

-

Cell Culture and Plating: Culture the H2R-expressing cells to 80-90% confluency. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of amthamine in the assay buffer.

-

Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the serially diluted amthamine to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (efficacy).

Schild Analysis for H2 Receptor Antagonism

This protocol describes how to perform a Schild analysis to characterize the competitive antagonism of an H2 antagonist (e.g., famotidine) against the agonist activity of amthamine.

Objective: To determine the pA2 value of an antagonist, which is a measure of its affinity, and to confirm the competitive nature of the antagonism.

Materials:

-

An in vitro functional assay system where amthamine produces a dose-dependent response (e.g., cAMP accumulation assay as described above, or a tissue-based assay like the guinea pig atrial rate assay).

-

Amthamine dihydrobromide (agonist).

-

A competitive H2 receptor antagonist (e.g., famotidine, ranitidine).

-

Appropriate buffers and reagents for the chosen functional assay.

Procedure:

-

Generate a Control Dose-Response Curve: Perform a cumulative concentration-response curve for amthamine in the absence of the antagonist.

-

Generate Dose-Response Curves in the Presence of Antagonist: Repeat the amthamine concentration-response curve in the presence of several fixed concentrations of the antagonist. The antagonist should be added and allowed to equilibrate before adding amthamine.

-

Data Analysis: a. For each antagonist concentration, determine the EC50 of amthamine. b. Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of amthamine in the presence of antagonist) / (EC50 of amthamine in the absence of antagonist). c. Create a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis. d. Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1. e. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is theoretically equal to the pKi of the antagonist.

Mandatory Visualizations

Signaling Pathways

The histamine H2 receptor primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, evidence also suggests a secondary signaling pathway involving the Gq protein and phospholipase C (PLC).

Caption: Histamine H2 Receptor Signaling Pathways.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of histamine H1-receptor agonists and antagonists with the human histamine H4-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Amthamine Dihydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its utility in research stems from its ability to activate H2 receptors with a potency comparable to or slightly higher than that of histamine itself, while exhibiting minimal to no activity at H1 and H3 histamine receptors.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H2 receptor in various systems, including its well-established function in stimulating gastric acid secretion, as well as its involvement in cardiovascular regulation and immune responses. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with amthamine dihydrobromide.

Chemical and Physical Properties

Amthamine dihydrobromide is a synthetic, water-soluble solid. Proper storage under desiccating conditions at -20°C is recommended for long-term stability.[2][3]

| Property | Value | Reference |

| Chemical Name | 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide | [1] |

| Alternative Names | 2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide | [3] |

| CAS Number | 142457-00-9 | [2][3] |

| Molecular Formula | C6H11N3S·2HBr | [2] |

| Molecular Weight | 319.06 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | ≥99% | [2] |

| Solubility | Soluble in water to 100 mM | [2][3] |

| Storage | Desiccate at -20°C | [2][3] |

| Stability | Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. | |

| pKa | Not reported in the searched literature. |

Pharmacological Profile

Amthamine is a full agonist at the histamine H2 receptor.[4] Its selectivity is a key feature, with documented weak antagonist activity at the H3 receptor and no significant activity at the H1 receptor.[1][2][3] Quantitative data on its activity at the H4 receptor is not widely available in the reviewed literature, with one vendor catalog ambiguously describing it as an "H1R-H4R agonist," which contradicts its established selectivity profile.

Receptor Binding Affinity and Functional Potency

The following tables summarize the reported binding affinity (pKi) and functional potency (EC50 and pD2) values for amthamine at histamine receptors.

Table 1: Histamine Receptor Binding Affinity

| Receptor | Species/Tissue | Assay Type | Value (pKi) | Reference |

| H2 | Not specified | Not specified | 5.2 | [3] |

Table 2: Histamine Receptor Functional Potency

| Receptor | Species/Tissue | Assay Type | Value | Reference |

| H2 | Rat isolated gastric fundus | Gastric acid secretion | EC50 = 18.9 µM | [4] |

| H2 | Conscious cat with gastric fistula | Gastric acid secretion | ED50 = 0.069 µmol/kg/h | [4] |

| H2 | Anesthetized rat with lumen-perfused stomach | Gastric acid secretion | ED50 = 11.69 µmol/kg i.v. | [4] |

| H2 | Human atrium | Myocardial contractility | pD2 = 5.38 | |

| H1 | Not specified | Not specified | No activity | [1][2][3] |

| H3 | Not specified | Not specified | Weak antagonist | [1][2][3] |

| H4 | Not reported in the searched literature. | Not specified | Not reported |

Signaling Pathway

Activation of the histamine H2 receptor by amthamine initiates a canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the physiological effects mediated by the H2 receptor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize amthamine dihydrobromide.

Radioligand Binding Assay for H2 Receptor Affinity

This protocol is adapted from methodologies for determining the binding affinity of unlabeled ligands to the H2 receptor.

Objective: To determine the binding affinity (Ki) of amthamine dihydrobromide for the histamine H2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human histamine H2 receptor.

-

Radioligand: [³H]-Tiotidine.

-

Amthamine dihydrobromide.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H2 receptor.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Tiotidine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Tiotidine, and a high concentration of an unlabeled H2 antagonist (e.g., 1 µM Tiotidine).

-

Competitive Binding: Cell membranes, [³H]-Tiotidine, and varying concentrations of amthamine dihydrobromide.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the amthamine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for H2 Receptor Agonism

This protocol outlines a method to measure the functional potency of amthamine dihydrobromide by quantifying its ability to stimulate intracellular cyclic AMP (cAMP) production.

Objective: To determine the EC50 of amthamine dihydrobromide at the histamine H2 receptor.

Materials:

-

A cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Amthamine dihydrobromide.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Methodology:

-

Cell Culture: Plate H2 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.

-

Agonist Stimulation: Add varying concentrations of amthamine dihydrobromide to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the amthamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of amthamine that produces 50% of the maximal response.

-

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is based on a method to assess the in vivo efficacy of amthamine in stimulating gastric acid secretion.[4]

Objective: To determine the in vivo potency (ED50) of amthamine dihydrobromide in stimulating gastric acid secretion.

Materials:

-

Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Surgical instruments.

-

Perfusion pump.

-

pH meter and electrode.

-

Saline solution.

-

Amthamine dihydrobromide.

Methodology:

-

Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for stomach perfusion.

-

Stomach Perfusion: Perfuse the stomach with saline at a constant rate.

-

Baseline Measurement: Collect the perfusate and measure the pH to establish a stable baseline of acid secretion.

-

Drug Administration: Administer amthamine dihydrobromide intravenously at increasing doses.

-

Acid Output Measurement: Continuously monitor the pH of the perfusate. The amount of acid secreted can be quantified by titrating the collected perfusate with a standard base solution (e.g., NaOH) back to the initial pH.

-

Data Analysis:

-

Calculate the acid output for each dose of amthamine.

-

Plot the acid output against the logarithm of the amthamine dose.

-

Determine the ED50 value, the dose that produces 50% of the maximal acid secretory response.

-

Experimental Workflow

The characterization of a selective GPCR agonist like amthamine typically follows a logical progression from in vitro to in vivo studies.

Conclusion

Amthamine dihydrobromide remains a critical pharmacological tool for the investigation of histamine H2 receptor function. Its high selectivity and potent agonist activity allow for precise interrogation of H2 receptor-mediated signaling pathways and physiological effects. The data and protocols presented in this guide are intended to provide researchers with a thorough understanding of its properties and to facilitate its effective use in experimental settings. Further research may be beneficial to definitively characterize its interaction with the H4 receptor and to determine its pKa value.

References

- 1. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amthamine | CAS#:142437-67-0 | Chemsrc [chemsrc.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

Amthamine Dihydrobromide: A Technical Guide for the Investigation of Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amthamine (B1667264) dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist, and its application in the study of gastric acid secretion. This document details its mechanism of action, summarizes key quantitative data from various experimental models, and provides detailed experimental protocols and signaling pathway diagrams to facilitate its use in research and drug development.

Introduction

Amthamine, chemically known as [2-amino-5-(2-aminoethyl)-4-methylthiazole], is a valuable pharmacological tool for investigating the physiological and pathological mechanisms of gastric acid secretion.[1] As a selective agonist for the histamine H2 receptor, it mimics the action of endogenous histamine, the primary paracrine stimulant of acid secretion from parietal cells.[2][3][4] Its high potency and selectivity make it a superior alternative to other H2 receptor agonists like dimaprit (B188742) and even histamine itself in certain experimental contexts, as it is devoid of significant activity at H1 and H3 receptors.[1]

Mechanism of Action: H2 Receptor-Mediated Signaling

Amthamine stimulates gastric acid secretion by binding to and activating histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[5] This activation initiates an intracellular signaling cascade, as depicted in the diagram below.

Caption: Signaling pathway of Amthamine-induced gastric acid secretion.

The binding of Amthamine to the H2 receptor leads to the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell.[6] This pump actively secretes hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the formation of hydrochloric acid.

Quantitative Data on Amthamine-Induced Gastric Acid Secretion

The potency and efficacy of Amthamine have been characterized in several in vivo and in vitro models. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of Amthamine on Gastric Acid Secretion

| Experimental Model | Species | Parameter | Value | Reference |

| Conscious with Gastric Fistula | Cat | ED50 | 0.069 µmol/kg/h | [1] |

| Anesthetized with Lumen-Perfused Stomach | Rat | ED50 | 11.69 µmol/kg (i.v.) | [1] |

Table 2: In Vitro Efficacy of Amthamine on Gastric Acid Secretion

| Experimental Model | Species | Parameter | Value | Reference |

| Isolated Gastric Fundus | Rat | EC50 | 18.9 µmol/l | [1] |

ED50 (Median Effective Dose): The dose that produces 50% of the maximal response in vivo. EC50 (Median Effective Concentration): The concentration that produces 50% of the maximal response in vitro.

In all tested models, the effects of Amthamine were competitively antagonized by H2 receptor antagonists such as famotidine (B1672045) and ranitidine, confirming its mechanism of action.[1] Notably, in the anesthetized rat model, Amthamine demonstrated significantly higher efficacy than both histamine and dimaprit.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for studying Amthamine-induced gastric acid secretion.

In Vivo: Anesthetized Rat with Lumen-Perfused Stomach

This model allows for the continuous measurement of gastric acid secretion in a controlled in vivo setting.

Caption: Experimental workflow for the anesthetized rat lumen-perfused stomach model.

Methodology:

-

Animal Preparation: Wistar rats are anesthetized (e.g., with urethane). A tracheotomy is performed to ensure a clear airway.

-

Surgical Procedure: The abdomen is opened, and the esophagus and pylorus are ligated. Two cannulae are inserted into the stomach, one at the esophagus and one at the pylorus, for perfusion. A catheter is inserted into a jugular vein for intravenous administration of substances.

-

Gastric Perfusion: The stomach is continuously perfused with a solution (e.g., saline) maintained at a specific pH (e.g., pH 4) to measure secreted acid.[7] The perfusate is collected at regular intervals.

-

Drug Administration: After a stabilization period and collection of baseline samples, Amthamine dihydrobromide is administered intravenously, typically as a continuous infusion at varying doses to establish a dose-response relationship.

-

Sample Analysis: The collected perfusate samples are titrated with a standardized base (e.g., NaOH) to a neutral pH to determine the amount of secreted acid.

-

Data Calculation: Acid output is calculated and expressed, for example, in µEq H+/time interval.

In Vitro: Isolated Rat Gastric Fundus

This preparation allows for the direct assessment of the effect of Amthamine on the gastric mucosa, independent of systemic influences like blood flow.

Caption: Experimental workflow for the isolated rat gastric fundus model.

Methodology:

-

Tissue Preparation: A rat is euthanized, and the stomach is promptly removed and placed in a physiological salt solution. The fundic portion is isolated and opened.

-

Mounting: The isolated gastric mucosa is mounted in an Ussing chamber or similar organ bath, separating the mucosal and serosal sides.

-

Experimental Conditions: Both sides of the tissue are bathed in an oxygenated and buffered physiological solution (e.g., Krebs-Henseleit solution) maintained at 37°C.

-

Measurement of Acid Secretion: Acid secretion into the mucosal bathing solution is measured, commonly using a pH-stat autotitration system that maintains a constant pH by adding a titrant (e.g., NaOH). The rate of titrant addition is equivalent to the rate of H+ secretion.

-

Drug Application: After a baseline period, Amthamine is added to the serosal bathing solution in a cumulative manner to construct a concentration-response curve.

Conclusion

Amthamine dihydrobromide is a potent and selective histamine H2 receptor agonist that serves as an invaluable tool for the study of gastric acid secretion. Its well-defined mechanism of action, high efficacy, and selectivity allow for the precise investigation of H2 receptor-mediated pathways in both in vivo and in vitro settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Amthamine in their studies of gastric physiology and pharmacology.

References

- 1. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Easy as 1, 2, 3? Histamine receptors and gastric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Amthamine Dihydrobromide: A Technical Guide to a Selective Histamine H2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor. Structurally distinct from histamine, this thiazole (B1198619) derivative has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor. This technical guide provides an in-depth overview of amthamine dihydrobromide, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate its application in research and drug development.

Introduction

Histamine is a crucial biogenic amine that exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H2 receptor is primarily known for its role in regulating gastric acid secretion, making it a key target for drugs treating peptic ulcers and gastroesophageal reflux disease.[2] However, H2 receptors are also present in other tissues, including the cardiovascular system and the central nervous system, where their functions are still being actively investigated.[3]

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a selective H2 receptor agonist that is slightly more potent than histamine itself.[4] Its high selectivity, with negligible activity at H1 and H3 receptors, makes it a superior tool for studying H2 receptor-mediated effects in isolation.[4] This guide will delve into the technical details of amthamine dihydrobromide, providing the necessary information for its effective use in a laboratory setting.

Chemical and Physical Properties

Amthamine dihydrobromide is the salt form of the active amthamine base, which enhances its stability and solubility in aqueous solutions.

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide | [4] |

| Molecular Formula | C₆H₁₁N₃S · 2HBr | [5] |

| Molecular Weight | 319.06 g/mol | [6] |

| CAS Number | 142457-00-9 | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in water to 100 mM | [6] |

| Purity | ≥99% | |

| Storage | Desiccate at -20°C | [5] |

Pharmacological Profile

Potency

Amthamine is a full agonist at the histamine H2 receptor, with a potency that is comparable to or slightly greater than that of histamine. Its potency has been characterized in various in vitro and in vivo models.

| Assay System | Parameter | Value | Reference(s) |

| Isolated guinea pig atria (spontaneously beating) | pD₂ | 6.72 | [7] |

| Isolated guinea pig atria | pD₂ | 6.21 | [5] |

| Isolated guinea pig papillary muscle (electrically driven) | pD₂ | 6.17 | [7] |

| Isolated human atrium | pD₂ | 5.38 | [7] |

| Conscious cats with gastric fistula (gastric acid secretion) | ED₅₀ | 0.069 µmol/kg/h | [8] |

| Anesthetized rats with lumen-perfused stomach (gastric acid secretion) | ED₅₀ | 11.69 µmol/kg (i.v.) | [8] |

| Rat isolated gastric fundus | EC₅₀ | 18.9 µmol/L | [8] |

Selectivity

A key advantage of amthamine is its high selectivity for the H2 receptor over other histamine receptor subtypes.

| Receptor Subtype | Affinity (pKi) / Activity | Reference(s) |

| H2 | 5.2 | [6] |

| H1 | No activity | [4] |

| H3 | Weak antagonist | [4] |

| H4 | Negligible affinity |

Signaling Pathways

Activation of the histamine H2 receptor by amthamine initiates downstream signaling cascades. While the canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), non-canonical pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, have also been identified.

Canonical Gs-cAMP Signaling Pathway

The H2 receptor is classically coupled to the Gs alpha subunit of the heterotrimeric G protein.

Non-Canonical ERK Signaling Pathway

Amthamine has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade. This pathway can be involved in processes such as cell proliferation and differentiation.

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of amthamine dihydrobromide. Specific parameters may require optimization depending on the cell line and experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of amthamine for the H2 receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the histamine H2 receptor

-

Radiolabeled H2 antagonist (e.g., [³H]tiotidine)

-

Amthamine dihydrobromide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to express the H2 receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of amthamine dihydrobromide.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional consequence of H2 receptor activation by quantifying the intracellular accumulation of cAMP.

Materials:

-

Whole cells expressing the histamine H2 receptor

-

Amthamine dihydrobromide

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96- or 384-well plates

Procedure:

-

Cell Plating: Seed cells expressing the H2 receptor into a 96- or 384-well plate and culture overnight.

-

Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of amthamine dihydrobromide to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Conclusion

Amthamine dihydrobromide is a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high potency and selectivity allow for precise dissection of H2 receptor-mediated signaling and physiological functions. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this important compound. A thorough understanding of its properties and the methodologies for its characterization will continue to drive new discoveries in the field of histamine research.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine H₄ receptor: a novel target for inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.tocris.com [resources.tocris.com]

Amthamine Dihydrobromide: An In-depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H₂ receptor agonist. Its utility as a research tool is well-established, primarily in studies related to gastric acid secretion, cardiac function, and vasodilation. This technical guide provides a comprehensive overview of the in vitro biological activity of amthamine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Biological Activity: Histamine H₂ Receptor Agonism

Amthamine acts as a full agonist at histamine H₂ receptors, demonstrating a potency that is comparable to or slightly greater than histamine itself in various in vitro models.[1][2][3] Its selectivity is a key feature, with negligible activity at H₁ receptors and only weak antagonist effects at H₃ receptors.[2][4][5] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the H₂ receptor.

The primary downstream signaling event following H₂ receptor activation by amthamine is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This second messenger then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[5]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of amthamine dihydrobromide across various experimental models.

Table 1: Receptor Binding and Functional Potency of Amthamine

| Parameter | Species/Tissue/Cell Line | Value | Reference(s) |

| pKi | - | 5.2 | [5] |

| pD₂ | Guinea pig spontaneously beating atria | 6.72 | [3] |

| pD₂ | Guinea pig electrically driven papillary muscle | 6.17 | [3] |

| pD₂ | Human atrium | 5.38 | [3] |

| pD₂ | Guinea pig right atrium | 6.21 | [8] |

| EC₅₀ | Rat isolated gastric fundus | 18.9 µmol/l | [1] |

Table 2: Antagonist Affinity (pA₂) against Amthamine-Induced Responses

| Antagonist | Tissue/Preparation | pA₂ Value | Reference(s) |

| Famotidine | Human heart (pectinate muscle) | 7.21 ± 0.45 | [9] |

| Ranitidine | Guinea pig atria | 6.46 | [3] |

| Ranitidine | Guinea pig papillary muscle | 6.25 | [3] |

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

The activation of the histamine H₂ receptor by amthamine initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: Amthamine-induced H₂ receptor signaling cascade.

Experimental Workflow for Schild Analysis

Schild analysis is a classical pharmacological method used to determine the affinity (pA₂) of a competitive antagonist. The workflow involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.

Caption: Workflow for determining antagonist pA₂ using Schild analysis.

Detailed Experimental Protocols

Isolated Guinea Pig Atria Assay for Chronotropic Effects

This protocol details the methodology for assessing the positive chronotropic effects of amthamine on spontaneously beating guinea pig atria.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Organ bath system with temperature control (32°C) and force-displacement transducer.

-

Amthamine dihydrobromide stock solution.

-

Histamine H₂ receptor antagonist (e.g., ranitidine) for Schild analysis.

Procedure:

-

Humanely euthanize a guinea pig and rapidly excise the heart.

-

Dissect the atria and suspend the right atrium in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 32°C and gassed with 95% O₂ / 5% CO₂.

-

Connect the atrium to a force-displacement transducer under a resting tension of 0.5 g.

-

Allow the preparation to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable spontaneous beating rate is achieved.

-

Construct a cumulative concentration-response curve for amthamine by adding increasing concentrations of the agonist to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

-

For antagonist studies (Schild analysis), incubate the preparation with a fixed concentration of the antagonist for a predetermined period (e.g., 30 minutes) before repeating the amthamine concentration-response curve.

-

Repeat step 6 with at least three different concentrations of the antagonist.

-

Record the heart rate (beats per minute) continuously. The increase in heart rate is the measured response.

Rat Isolated Gastric Fundus Assay for Acid Secretion

This in vitro method assesses the secretagogue activity of amthamine on gastric acid secretion.

Materials:

-

Male Wistar rats (180-220 g)

-

Krebs-Ringer buffer (composition as above, but with 10 mM glucose), gassed with 95% O₂ / 5% CO₂.

-

pH-stat autotitrator system.

-

0.01 N NaOH for titration.

-

Amthamine dihydrobromide stock solution.

Procedure:

-

Humanely euthanize a rat and excise the stomach.

-

Isolate the fundic portion and mount it as a sheet between two halves of a Ussing-type chamber, with the mucosal side facing the luminal solution.

-

Both the mucosal and serosal sides are bathed with 5 mL of Krebs-Ringer buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

The pH of the mucosal fluid is maintained at a constant value (e.g., pH 7.0) by the continuous infusion of 0.01 N NaOH using a pH-stat system.

-

Allow the preparation to stabilize for 60-90 minutes until a steady basal acid secretion rate is observed.

-

Add amthamine to the serosal side of the chamber in a cumulative concentration-response manner.

-

The rate of NaOH addition required to maintain the pH is recorded and is equivalent to the rate of H⁺ secretion. Data are typically expressed as µEq H⁺/g tissue/min.

cAMP Accumulation Assay in CHO-K1 Cells Expressing Human H₂ Receptors

This cell-based assay quantifies the increase in intracellular cAMP following H₂ receptor stimulation by amthamine.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human histamine H₂ receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

-

Amthamine dihydrobromide stock solution.

-

Forskolin (B1673556) (positive control).

-

cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).

Procedure:

-

Seed the CHO-H₂ cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer (without IBMX).

-

Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of amthamine (or forskolin as a positive control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the detection method of the chosen kit.

-

Plot the cAMP concentration against the log of the amthamine concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

Amthamine dihydrobromide is a potent and selective histamine H₂ receptor agonist with well-characterized in vitro biological activity. Its ability to stimulate gastric acid secretion, increase cardiac chronotropy, and induce vasodilation via the H₂ receptor-cAMP signaling pathway makes it an indispensable tool in pharmacological research. The experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro investigation of amthamine and other H₂ receptor ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. Guinea-pig atrial cardioballs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Release of N-[3H]methylscopolamine from isolated guinea pig atria is controlled by diffusion and rebinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid secretion in fetal rat stomach in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

The Role of Amthamine Dihydrobromide in Experimental Allergic Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Allergic Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), an autoimmune demyelinating disease of the central nervous system (CNS). Histamine (B1213489), a key mediator of immune responses, and its receptors have been implicated in the pathogenesis of EAE. This technical guide focuses on the role of amthamine (B1667264) dihydrobromide, a potent and selective histamine H2 receptor (H2R) agonist, in the context of EAE. While direct, detailed experimental data on amthamine in EAE is limited in publicly available literature, this document synthesizes the existing knowledge on H2R activation in EAE and provides a framework for understanding the potential therapeutic mechanism of amthamine. The central hypothesis is that activation of H2R by agonists like amthamine can ameliorate EAE by modulating T-cell responses and reducing neuroinflammation. This guide outlines the theoretical basis, relevant experimental protocols, and the putative signaling pathways involved.

Introduction: Histamine Receptors and Neuroinflammation

Histamine exerts its diverse effects through four G protein-coupled receptors: H1R, H2R, H3R, and H4R.[1] In the context of neuroinflammatory and autoimmune diseases like MS and its model, EAE, these receptors play complex and sometimes opposing roles.[2] EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 lineages, which infiltrate the CNS and mediate an inflammatory cascade leading to demyelination and axonal damage.[1]

The histamine H2 receptor has emerged as a potential therapeutic target. Activation of H2R has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), which are key players in the pathogenesis of EAE.[1]

Amthamine Dihydrobromide: A Selective H2 Receptor Agonist

Amthamine dihydrobromide is a thiazole-based compound that acts as a potent and highly selective agonist for the histamine H2 receptor.[3] It displays significantly lower affinity for H1 and H3 receptors, making it a valuable tool for investigating the specific roles of H2R signaling.[3]

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | 2-Amino-5-(2-aminoethyl)thiazole dihydrobromide |

| Molecular Formula | C₆H₁₁N₃S · 2HBr |

| Molecular Weight | 319.06 g/mol |

| Purity | Typically ≥99% |

| Solubility | Soluble in water |

Experimental Protocols

Induction of Experimental Allergic Encephalomyelitis (EAE)

A common method for inducing EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1-2 mg/mL of MOG35-55.

-

Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µL of the MOG/CFA emulsion.

-

Pertussis Toxin Administration: Administer 100-200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the autoimmune response and facilitate the entry of inflammatory cells into the CNS.

Amthamine Dihydrobromide Administration (Proposed Protocol)

This proposed protocol is based on studies using other H2R agonists, such as dimaprit.[1]

Materials:

-

Amthamine dihydrobromide

-

Sterile saline solution (0.9% NaCl)

Procedure:

-

Preparation of Amthamine Solution: Dissolve amthamine dihydrobromide in sterile saline to the desired concentration. The solution should be prepared fresh daily.

-

Administration: Starting from the day of immunization (day 0) or at the onset of clinical signs, administer amthamine dihydrobromide to the treatment group of mice. Administration can be via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection.

-

Dosage: The optimal dosage would need to be determined empirically. Based on studies with other H2R agonists, a starting point could be in the range of 1-10 mg/kg body weight, administered once or twice daily.

-

Control Group: The control group should receive an equivalent volume of sterile saline via the same administration route and schedule.

Clinical Assessment of EAE

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

EAE Clinical Scoring Scale:

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or ataxia |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb paralysis and forelimb weakness |

| 5 | Moribund or death |

Quantitative Data Summary

A pivotal study by Saligrama et al. (2014) investigated the role of H2R signaling in EAE and is frequently cited in the context of amthamine.[4] Unfortunately, the full text of this study containing specific quantitative data on the effects of amthamine on EAE is not publicly available. The following tables are placeholders to illustrate how such data would be presented.

Table 1: Effect of Amthamine Dihydrobromide on Clinical Score in EAE Mice (Hypothetical Data)

| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Cumulative Disease Score (± SEM) |

| Vehicle (Saline) | 3.5 (± 0.2) | 12.1 (± 0.5) | 45.2 (± 3.1) |

| Amthamine (1 mg/kg) | 2.8 (± 0.3) | 14.3 (± 0.6) | 32.7 (± 2.8) |

| Amthamine (5 mg/kg) | 2.1 (± 0.2) | 16.8 (± 0.7) | 21.5 (± 2.2) |

| Amthamine (10 mg/kg) | 1.5 (± 0.1) | 18.2 (± 0.8) | 15.9 (± 1.9) |

| p < 0.05, **p < 0.01 compared to vehicle group |

Table 2: Effect of Amthamine Dihydrobromide on Pro-inflammatory Cytokine Levels in the CNS of EAE Mice (Hypothetical Data)

| Treatment Group | TNF-α (pg/mg protein) | IL-12 (pg/mg protein) | IFN-γ (pg/mg protein) |

| Vehicle (Saline) | 150.2 (± 12.5) | 85.6 (± 7.8) | 210.4 (± 18.9) |

| Amthamine (5 mg/kg) | 89.7 (± 9.1) | 42.3 (± 5.2) | 125.8 (± 11.3)** |

| *p < 0.05, **p < 0.01 compared to vehicle group |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for H2R-Mediated Amelioration of EAE

Activation of the H2 receptor by amthamine is proposed to initiate a signaling cascade that ultimately leads to the suppression of pro-inflammatory responses. This is thought to occur through a Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of various transcription factors, leading to a decrease in the expression of pro-inflammatory cytokines.

Caption: Proposed signaling pathway of amthamine in ameliorating EAE.

Experimental Workflow for Assessing Amthamine in EAE

The following diagram illustrates a typical experimental workflow for investigating the efficacy of a compound like amthamine in an EAE model.

Caption: General experimental workflow for evaluating amthamine in EAE.

Conclusion

The selective histamine H2 receptor agonist, amthamine dihydrobromide, represents a promising pharmacological tool for investigating the therapeutic potential of H2R activation in experimental allergic encephalomyelitis. Based on the known anti-inflammatory effects of H2R agonism, it is hypothesized that amthamine can ameliorate the clinical severity of EAE by suppressing the production of pro-inflammatory cytokines through a cAMP-PKA dependent signaling pathway. While direct and detailed quantitative data from studies specifically using amthamine in EAE models are not widely accessible, the established role of the H2 receptor in modulating autoimmune neuroinflammation provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research in this area, which could ultimately contribute to the development of novel therapeutic strategies for multiple sclerosis.

References

- 1. Anti-inflammatory effects of hypoxia-preconditioned human periodontal ligament cell secretome in an experimental model of multiple sclerosis: a key role of IL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Amthamine Dihydrobromide-Induced Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the induction of vasodilation by amthamine (B1667264) dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist. The document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

Amthamine dihydrobromide is a thiazole (B1198619) derivative that acts as a full and selective agonist at the histamine H2 receptor.[1] Its vasodilatory effect is primarily mediated through the activation of these receptors on vascular smooth muscle cells.[2] Unlike histamine, which also interacts with H1 receptors to cause vasoconstriction in some vascular beds, amthamine's high selectivity for the H2 receptor makes it a valuable tool for studying H2-mediated vasodilation.[1][3]

The activation of the H2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade involving the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets within the vascular smooth muscle cell, ultimately resulting in vasodilation through a reduction in intracellular calcium concentration and a decrease in the sensitivity of the contractile machinery to calcium.[5][6]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and affinity of amthamine and the antagonism of its effects in various experimental models.

Table 1: Potency of Amthamine in Functional Assays

| Tissue/Preparation | Species | Parameter | Value | Reference(s) |

| Rat Isolated Gastric Fundus | Rat | EC50 | 18.9 µmol/l | [1] |

| Conscious Cats (Gastric Acid Secretion) | Cat | ED50 | 0.069 µmol/kg/h | [1] |

| Anesthetized Rats (Gastric Acid Secretion) | Rat | ED50 | 11.69 µmol/kg i.v. | [1] |

| Anesthetized Rats (Vasodepressor Response) | Rat | Dose Range | 0.03-3 µmol/kg i.v. | [2] |

| Human Temporal Artery (Relaxation) | Human | IC50 (Histamine) | 2.8 x 10⁻⁷ M | [7] |

Table 2: Antagonist Affinity against Amthamine-Induced Responses

| Antagonist | Agonist | Preparation | Parameter | Value | Reference(s) |

| Famotidine | Amthamine | Anesthetized Rat (Vasodepressor) | Antagonized by | 3 µmol/kg i.v. | [2] |

| Ranitidine | Amthamine | Rat Isolated Gastric Fundus | Competitive Antagonist | - | [1] |

| Cimetidine | Histamine | Human Temporal Artery | pA2 | 6.58 | [7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying amthamine-induced vasodilation.

Detailed Experimental Protocols

Wire Myography for Assessment of Vasodilation

This protocol is adapted from standard wire myography procedures and is suitable for assessing the vasodilatory effects of amthamine on isolated arterial rings.[8][9][10][11]

Materials and Reagents:

-

Isolated Arteries: e.g., rat thoracic aorta or mesenteric arteries.[8]

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[8] Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

-

High Potassium PSS (KPSS): PSS with an equimolar substitution of NaCl with KCl.

-

Vasoconstrictor: e.g., Phenylephrine (10⁻⁶ M) or U46619 (a thromboxane (B8750289) A2 analog).[12][13]

-

Amthamine Dihydrobromide Stock Solution: Prepare a high concentration stock in deionized water, from which serial dilutions can be made.

-

Wire Myograph System: (e.g., DMT, Living Systems Instrumentation).[9]

-

Dissection Tools: Fine scissors, forceps.

-

Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.

Procedure:

-

Vessel Dissection and Mounting:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired artery and place it in ice-cold PSS.

-

Under a dissecting microscope, clean the artery of adherent connective and adipose tissue.

-

Cut the artery into 2-3 mm rings.[9]

-

Mount each ring on the two stainless steel wires of the wire myograph chamber.[8]

-

-

Equilibration and Viability Check:

-

Fill the myograph chambers with PSS, maintain at 37°C, and continuously bubble with carbogen gas.[8]

-

Allow the mounted rings to equilibrate for at least 60 minutes under a determined optimal resting tension.[14]

-

To check for viability, contract the rings with KPSS. A robust contraction indicates healthy tissue. Wash with PSS to return to baseline.[8]

-

-

Endothelium Integrity Check (Optional but Recommended):

-

Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine).

-

Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10⁻⁵ M). Relaxation of more than 80% indicates an intact and functional endothelium.[12]

-

-

Amthamine-Induced Vasodilation:

-

Wash the rings with PSS and allow them to return to baseline.

-

Pre-constrict the rings again with the chosen vasoconstrictor to approximately 80% of the maximum contraction.

-

Once a stable plateau is reached, add amthamine dihydrobromide in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Record the isometric tension after each addition until a maximal response is observed or the concentration-response curve plateaus.

-

Data Analysis:

-

Express the relaxation at each amthamine concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage relaxation against the logarithm of the amthamine concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ (the concentration of amthamine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve using non-linear regression analysis.[15]

cAMP Immunoassay in Vascular Smooth Muscle Cells

This protocol describes a method to quantify the intracellular accumulation of cAMP in cultured vascular smooth muscle cells (VSMCs) following stimulation with amthamine.

Materials and Reagents:

-

Cultured Vascular Smooth Muscle Cells (VSMCs)

-

Cell Culture Medium: e.g., DMEM with 10% FBS.

-

Phosphate-Buffered Saline (PBS)

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[6]

-

Amthamine Dihydrobromide

-

Cell Lysis Buffer: e.g., 0.1 M HCl.[16]

-

cAMP Immunoassay Kit: (e.g., ELISA or TR-FRET based).

Procedure:

-

Cell Culture and Plating:

-

Culture VSMCs to 80-90% confluency in appropriate flasks.

-

Seed the cells into 24- or 48-well plates and grow to confluency.

-

-

Cell Stimulation:

-

Wash the cells with warm PBS.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.

-

Add amthamine dihydrobromide at various concentrations to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C. Include a vehicle control.

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer (e.g., 0.1 M HCl).[16]

-